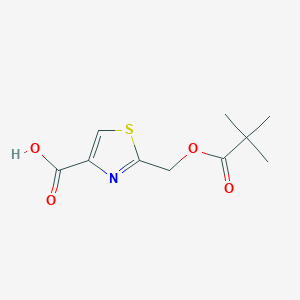

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,2-dimethylpropanoyloxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,3)9(14)15-4-7-11-6(5-16-7)8(12)13/h5H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIUMDMAMPMTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455118 | |

| Record name | 2-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221322-07-2 | |

| Record name | 2-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Thiazole-4-carboxylic Acid Derivatives

One common route involves the esterification of thiazole-4-carboxylic acid derivatives with 2,2-dimethylpropionic acid (pivalic acid) or its activated derivatives (e.g., acid anhydrides or acid chlorides) to introduce the pivaloyloxy group.

- Starting Material: Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate or thiazole-4-carboxylic acid esters.

- Reagents: Pivaloyl chloride or pivalic anhydride.

- Conditions: Typically carried out in polar aprotic solvents such as DMF or dichloromethane, with bases like triethylamine to scavenge HCl.

- Temperature: Room temperature to reflux depending on reagent reactivity.

This method is supported by patent literature describing the oxidation and esterification of thiazole derivatives to yield protected carboxyl groups, which can be further manipulated.

Use of 2,2-Dialkoxyethyl Halides as Precursors

An alternative approach involves the reaction of 2,2-dialkoxyethyl halides with carboxylate salts to form acetal intermediates, which can be hydrolyzed to yield the desired acyloxyacetaldehyde intermediates. These intermediates can then be cyclized or further functionalized to obtain the target compound.

- Key Intermediate: 2-(2,2-dimethyl-propionyloxy)acetaldehyde.

- Process: Reaction of 2,2-dialkoxyethyl halide with carboxylate salts in polar aprotic solvents (e.g., DMF) at reflux.

- Hydrolysis: Acid-catalyzed hydrolysis (e.g., aqueous formic acid) at room temperature to yield the acyloxyacetaldehyde.

- Advantages: Avoids low-yielding monoacylation steps and is scalable for industrial production.

Single-Stage Acylation of Thiazolidine Carboxylic Acids

Though focused on thiazolidine derivatives, similar acylation methods apply to thiazole carboxylic acids:

- Mixing 1,3-thiazolidin-4-carboxylic acid with acid anhydrides (e.g., acetic anhydride) in ethanol.

- Stirring at controlled temperatures (20°C to reflux) for several hours.

- Isolation of N-acylated products by filtration and drying.

- This method demonstrates efficient acylation with good purity and yield, suggesting analogous conditions could be adapted for 2-(2,2-dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid synthesis.

Reaction Conditions and Solvents

| Step | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|

| Esterification/Acylation | DMF, DCM, Ethanol | Room temp to reflux | Polar aprotic solvents preferred |

| Reaction with dialkoxyethyl halide | DMF, Acetonitrile | Reflux (~153°C in DMF) | High temperature for efficient reaction |

| Hydrolysis of acetal intermediate | THF, aqueous formic acid | Room temperature | Mild acid catalysis to avoid decomposition |

| Isolation and purification | Ethanol (washing), vacuum drying | Ambient | To obtain pure crystalline product |

Research Findings and Yields

- The acylation of thiazole derivatives with pivaloyl chloride or anhydride typically yields the esterified product in moderate to high yields (60-85%) depending on reaction time and temperature.

- The use of 2,2-dialkoxyethyl halides as intermediates allows for scalable synthesis with fewer side reactions and improved overall yield compared to traditional monoacylation methods.

- Purity of the final compound is confirmed by chromatographic and spectroscopic methods (e.g., mass spectrometry, IR spectroscopy), showing characteristic peaks for the thiazole ring and ester functionalities.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification with pivaloyl chloride | Thiazole-4-carboxylic acid esters | Pivaloyl chloride, base | DMF, DCM | RT to reflux | 60-85 | Requires base to neutralize HCl |

| Reaction with 2,2-dialkoxyethyl halide | 2,2-dialkoxyethyl halide + carboxylate salt | Carboxylate salt, acid for hydrolysis | DMF, THF | Reflux (DMF), RT (hydrolysis) | 70-90 | Scalable, avoids low-yield steps |

| Single-stage acylation of thiazolidine acids | 1,3-thiazolidin-4-carboxylic acid | Acid anhydride (e.g., acetic anhydride) | Ethanol | 20°C to reflux | 65-80 | Efficient, industrially viable |

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid can effectively inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 62.5 µg/mL |

| Escherichia coli | 40 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent against resistant strains of bacteria .

Anticancer Properties

The thiazole moiety is also associated with anticancer activity. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example:

- Cell Line : MCF7 (human breast adenocarcinoma)

- Activity : Significant cytotoxic effects were observed with IC50 values indicating strong potential for further development as an anticancer drug.

Molecular docking studies have been employed to understand the binding interactions between these compounds and cancer targets, enhancing the rational design of new therapeutics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The ability to modify the thiazole ring opens avenues for creating derivatives with enhanced biological activity.

Case Studies

- Antimicrobial Activity Study :

-

Anticancer Evaluation :

- A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines.

- Results indicated that specific modifications to the thiazole structure significantly improved anticancer activity, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs of this compound include other thiazole-4-carboxylic acid derivatives with varied substituents at the 2-position. These analogs, such as those listed in , share the thiazole-carboxylic acid backbone but differ in substituent groups:

Key Observations :

- The target compound’s ester group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to phenyl or hydrazinyl analogs .

- Substituents like 4-fluorophenyl or 4-methoxyphenyl enable π-π interactions or hydrogen bonding, critical for receptor binding (e.g., AMPAR modulation in TC derivatives) .

- Hydrazinyl derivatives () exhibit direct biological activity (antimicrobial, antioxidant), whereas the target compound’s ester group may act as a prodrug , requiring hydrolysis for activation .

Neuroprotective Effects

- Thiazole derivatives like riluzole (FDA-approved for ALS) demonstrate neuroprotection via ion channel modulation . The target compound’s ester group may improve blood-brain barrier penetration, but its direct effects on AMPARs or other neurological targets remain unstudied.

- TC-1 to TC-5 analogs (derived from 2-(4-methoxyphenyl)thiazole-4-carboxylic acid) reduce AMPAR current amplitude and desensitization, suggesting substituent-dependent mechanisms .

Antimicrobial and Antioxidant Activity

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 2-(4-Fluorophenyl) Analog | Hydrazinyl-Pyridinyl Analog |

|---|---|---|---|

| LogP | High (ester group) | Moderate | Low (polar hydrazine group) |

| Solubility | Low in water | Moderate in polar solvents | High in DMSO/water |

| Metabolic Stability | Ester hydrolysis likely | Stable | Subject to oxidative cleavage |

| ADMET Predictions | Potential prodrug; moderate toxicity | Low hepatotoxicity | High renal clearance |

Notes:

Biological Activity

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical structure can be represented as follows:

Synthesis typically involves the reaction of thiazole derivatives with alkyl halides or other electrophiles under controlled conditions. Specific synthetic routes have been documented in various patents, highlighting methods that yield high purity and yield of the desired product .

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against key enzymes involved in metabolic pathways. In particular, it has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), a critical enzyme implicated in various diseases such as type II diabetes and Alzheimer's disease. The inhibition of GSK-3β can lead to increased glycogen accumulation and improved insulin sensitivity .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Experimental studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This effect is thought to be mediated through the modulation of signaling pathways involving GSK-3β, thereby promoting cell survival and reducing neurodegeneration .

Case Study 1: GSK-3β Inhibition

A study demonstrated that administration of this compound resulted in a dose-dependent decrease in GSK-3β activity in vitro. The IC50 value was determined to be approximately 5 µM, indicating potent inhibitory action compared to control groups .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration revealed that treatment with the compound significantly reduced markers of neuronal damage and improved cognitive function as assessed by behavioral tests. Histological analysis showed a decrease in apoptotic cells in treated animals compared to untreated controls .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,2-dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid, and how can yield and purity be maximized?

- Methodology : Refluxing thiazole precursors with DMSO under controlled conditions (e.g., 18 hours at 100°C) followed by reduced-pressure distillation and crystallization in water-ethanol mixtures can achieve ~65% yield . Purity is enhanced via recrystallization and validated by melting point analysis (e.g., 139–143°C) . Solvent selection (e.g., acetic acid for cyclization) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazole) are critical for minimizing byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation of thiazole-4-carboxylic acid derivatives?

- Methodology : Use FTIR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve substituent environments (e.g., methyl protons at δ 1.2–1.5 ppm) . Elemental analysis (C, H, N, S) validates empirical formulas, while HPLC (C18 columns, acetonitrile/water gradients) confirms purity (>95%) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology : Test antimicrobial activity using standardized protocols (e.g., broth microdilution against Gram-positive/-negative bacteria and fungi) with MIC/MBC endpoints . For antioxidant activity, employ assays like DPPH radical scavenging and FRAP, comparing to ascorbic acid controls . Include cytotoxicity assays (e.g., MTT on mammalian cells) to prioritize non-toxic leads .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology : Synthesize derivatives with varied substituents (e.g., aryl, halogen, or methyl groups on the thiazole ring) and compare bioactivity . For example, fluorinated phenyl groups enhance antimicrobial potency by improving membrane penetration . Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like bacterial enzymes .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size . Cross-validate using orthogonal methods (e.g., time-kill assays vs. MIC) . Analyze batch purity via LC-MS to rule out impurities as confounding factors .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or salt formation (e.g., sodium/potassium salts) enhances aqueous stability . Storage at 4°C in inert atmospheres prevents degradation of acid-sensitive esters .

Q. How can computational modeling predict ADMET properties for preclinical development?

- Methodology : Use SwissADME or ADMETLab to estimate solubility (LogP), metabolic lability (CYP450 interactions), and bioavailability (%F) . Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while ProTox-II predicts hepatotoxicity risks .

Q. What challenges arise in scaling up multi-step syntheses, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.